The synthesis of BAY-588 involves multiple steps, focusing on the preparation of N-pyrazolyl quinolinecarboxamides. The general synthetic route includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of BAY-588 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and fluorine. The compound's structure features a pyrazole ring connected to a quinoline backbone.
The three-dimensional conformation of BAY-588 allows it to interact selectively with glucose transporters, influencing its pharmacological properties .
BAY-588 participates in various chemical reactions primarily related to its role as an inhibitor. Key reactions include:
Technical details regarding the kinetics of these interactions can provide insights into the compound's efficacy and selectivity but require specialized experimental setups such as radiolabeled glucose uptake assays .
The mechanism of action for BAY-588 involves its selective inhibition of glucose transporters. By binding to GLUT4 and GLUT1, BAY-588 prevents glucose from entering cells, thereby modulating glucose metabolism. This inhibition can lead to various physiological effects:
Data from studies indicate that BAY-588's inhibitory effects are dose-dependent and can be quantified using IC50 values derived from cellular assays .
BAY-588 exhibits several physical and chemical properties that are relevant for its application in research:
These properties are essential for determining appropriate experimental conditions for biological assays .
BAY-588 serves several scientific uses primarily within pharmacological research:
BAY-588 belongs to the class of soluble guanylate cyclase (sGC) activators that target the β1-subunit Heme-Nitric Oxide/Oxygen binding (H-NOX) domain. This domain is evolutionarily conserved from bacterial homologs to mammalian sGC and serves as the primary sensing module for gaseous signaling molecules [1] [4] [7]. Unlike endogenous nitric oxide (NO) which binds the reduced ferrous (Fe²⁺) heme, BAY-588 exhibits heme-independent activation by selectively binding the oxidized (Fe³⁺) or heme-free H-NOX conformation. Structural studies using nuclear magnetic resonance (NMR) spectroscopy reveal that BAY-588 occupies the hydrophobic heme pocket through:
Table 1: Key Binding Interactions of BAY-588 in the H-NOX Domain
Residue | Interaction Type | Functional Consequence |
---|---|---|
His105 | Displaced coordination | Loss of heme iron ligation |
Tyr135 | π-π stacking | Hydrophobic stabilization |
Phe142 | Van der Waals | Binding cavity occupancy |
Ser137 | Hydrogen bonding | Anchoring to β-sheet scaffold |
BAY-588 activates sGC independently of NO by exploiting the enzyme’s redox-sensitive structural transitions. The β1-subunit histidine residue (His105) serves as the proximal heme ligand critical for this mechanism [1] [4] [5]:
Table 2: Kinetics of sGC Activation by BAY-588 vs. Reference Compounds
Parameter | BAY-588 | BAY 60-2770 | Cinaciguat |
---|---|---|---|
EC₅₀ (μM) | 0.77 | 0.10 | 0.05 |
Max. Activation | 4.8-fold | 8.5-fold | 10-fold |
Heme Dependence | Independent | Independent | Independent |
BAY-588 shares a dicarboxylic acid scaffold with clinical-stage activators (e.g., Cinaciguat, Runcaciguat) but exhibits distinct structural and functional properties [4] [7] [10]:
Post-translational modifications (PTMs) regulate H-NOX conformation and heme affinity, indirectly modulating BAY-588’s access to its binding site [3] [8]:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7